Tetramethylrosamine chloride
Overview
Description
Tetramethylrosamine chloride, also known as 3,6-bis(Dimethylamino)-9-phenylxanthylium chloride, is a fluorescent dye . It is taken up by functioning mitochondria and is retained as long as the organelle membrane remains intact . It is used as a red-orange fluorescent dye and has a role as a fluorochrome .
Synthesis Analysis
Tetramethylrosamine chloride is the oxidation product of the action of the horseradish peroxidase reaction with dihydrotetramethylrosamine . It is prepared in stock solutions using DMSO or DMF .Molecular Structure Analysis
The molecular formula of Tetramethylrosamine chloride is C23H23N2OCl . It has a molecular weight of 378.9 .Chemical Reactions Analysis
Tetramethylrosamine chloride is a fluorescent dye that emits fluorescence at 574 nm with excitation at 550 nm . It can also be excited at 485 nm with emission at 640 .Physical And Chemical Properties Analysis
Tetramethylrosamine chloride is a solid substance . It is soluble in DMSO or DMF . It is light sensitive and should be protected from light . It has an assay of ≥95% (at 254 nm, HPLC) .Scientific Research Applications
1. Photodynamic Properties
Tetramethylrosamine and its analogues have shown potential in photodynamic therapy. A study by Detty et al. (2004) explored the synthesis and photodynamic properties of heavy-chalcogen analogues of tetramethylrosamine. They found that these analogues have longer wavelengths of absorption and higher quantum yields for the generation of singlet oxygen compared to tetramethylrosamine itself. This research suggests their effectiveness as photosensitizers against cancer cells, specifically R3230AC rat mammary adenocarcinoma cells in vitro.
2. Spectroscopic Quantification
A spectroscopic method for quantifying residues of Tetramethylthionine chloride on swabs from manufacturing equipment was developed and validated by Malviya, Maheshwari, & Rathore (2022). This method is essential for evaluating cleaning in cleaning validation processes. The study showed a good linear relationship and chemical stability, demonstrating its suitability for quality control purposes in pharmaceutical manufacturing.
3. Multidrug Resistance Research
Research conducted by Gibson et al. (2004) examined tetramethylrosamine and its analogues as transport molecules and inhibitors of P-glycoprotein-mediated multidrug resistance. This study is significant in understanding how cancer cells develop resistance to chemotherapy drugs. They found that these compounds could enhance the uptake of certain drugs into chemoresistant cells, suggesting their potential role in overcoming drug resistance in cancer treatment.
4. Cellular Uptake and Resistance Studies
Carter et al. (2001) explored the use of Tetramethylrosamine (TMR) in studying drug resistance in chronic myelogenous leukaemia (CML) cells. Their study, as detailed in British Journal of Haematology, revealed significant resistance to TMR in CML cells compared to healthy donors. This research sheds light on the mechanisms of drug resistance in CML, which is critical for developing effective treatment strategies.
properties
IUPAC Name |
[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2O.ClH/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16;/h5-15H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVADGBQPMPMIQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376364 | |
Record name | Tetramethylrosamine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylrosamine chloride | |
CAS RN |
6837-70-3 | |
Record name | Tetramethylrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylrosamine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.